molecular formula C9H7Cl2IO2 B13665008 Ethyl 2,6-dichloro-4-iodobenzoate

Ethyl 2,6-dichloro-4-iodobenzoate

Katalognummer: B13665008
Molekulargewicht: 344.96 g/mol
InChI-Schlüssel: NIAAACFRPJTDDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2,6-dichloro-4-iodobenzoate is an organic compound with the molecular formula C9H7Cl2IO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 are replaced by chlorine atoms, and the hydrogen at position 4 is replaced by an iodine atom. This compound is often used in organic synthesis due to its unique reactivity and functional groups .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2,6-dichloro-4-iodobenzoate can be synthesized through various methods. One common approach involves the iodination of ethyl 2,6-dichlorobenzoate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the 4-position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2,6-dichloro-4-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate (K2CO3).

    Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium phosphate (K3PO4).

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2).

Major Products

    Substitution: Products vary depending on the nucleophile used, such as ethyl 2,6-dichloro-4-aminobenzoate.

    Coupling: Biphenyl derivatives and other complex organic molecules.

    Reduction: Ethyl 2,6-dichlorobenzoate.

Wissenschaftliche Forschungsanwendungen

Ethyl 2,6-dichloro-4-iodobenzoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of ethyl 2,6-dichloro-4-iodobenzoate depends on the specific reactions it undergoes. In cross-coupling reactions, the compound acts as an electrophile, where the iodine atom is replaced by a nucleophile, facilitated by a palladium catalyst. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 2,6-dichloro-4-iodobenzoate is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity and functionalization opportunities. This combination allows for versatile applications in organic synthesis and the development of complex molecules .

Eigenschaften

Molekularformel

C9H7Cl2IO2

Molekulargewicht

344.96 g/mol

IUPAC-Name

ethyl 2,6-dichloro-4-iodobenzoate

InChI

InChI=1S/C9H7Cl2IO2/c1-2-14-9(13)8-6(10)3-5(12)4-7(8)11/h3-4H,2H2,1H3

InChI-Schlüssel

NIAAACFRPJTDDP-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C=C(C=C1Cl)I)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.